molecular formula C22H25N5O2 B2887356 1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878720-80-0

1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2887356
CAS RN: 878720-80-0
M. Wt: 391.475
InChI Key: ZBDBMLBYCSHXCN-FMIVXFBMSA-N
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Description

1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione , also known by its chemical name (±)-1,7,7-trimethyl-3-[(4-methylphenyl)methylene]bicyclo[2.2.1]heptan-2-one , belongs to the class of compounds known as imidazo[1,2-g]purines . These compounds exhibit diverse biological activities and are of interest in drug discovery and development .


Molecular Structure Analysis

The molecular formula of this compound is C_{18}H_{20}N_{4}O_{2} . It features a bicyclic structure with a central imidazo[1,2-g]purine core. The (±)- prefix indicates that it may exist as a racemic mixture of enantiomers . For a visual representation, refer to the ChemSpider entry.

Mechanism of Action

  • Modulation of intracellular calcium handling : Calcium ions are crucial for cellular signaling and homeostasis .

properties

IUPAC Name

4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]-6-propyl-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-5-13-25-15(2)16(3)27-18-19(23-21(25)27)24(4)22(29)26(20(18)28)14-9-12-17-10-7-6-8-11-17/h6-12,18-19H,5,13-14H2,1-4H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUAPADYWRORPG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3C2C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=C(N2C1=NC3C2C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7-trimethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

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